molecular formula C10H6Br3NOS B12603705 3-(Tribromomethanesulfinyl)quinoline CAS No. 648432-34-2

3-(Tribromomethanesulfinyl)quinoline

Cat. No.: B12603705
CAS No.: 648432-34-2
M. Wt: 427.94 g/mol
InChI Key: JFJABNQVJZSLSO-UHFFFAOYSA-N
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Description

3-(Tribromomethanesulfinyl)quinoline: is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties . The presence of the tribromomethanesulfinyl group in this compound adds unique chemical properties that can be exploited for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tribromomethanesulfinyl)quinoline typically involves the introduction of the tribromomethanesulfinyl group to a quinoline scaffold. One common method is the reaction of quinoline with tribromomethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Tribromomethanesulfinyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Tribromomethanesulfinyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of quinoline derivatives on various biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer properties .

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent, given the known activity of quinoline derivatives against a range of pathogens. It may also be explored for its anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity can be harnessed in the production of polymers or other advanced materials .

Mechanism of Action

The mechanism of action of 3-(Tribromomethanesulfinyl)quinoline involves its interaction with specific molecular targets in biological systems. The quinoline scaffold is known to interact with DNA and enzymes, disrupting essential biological processes. The tribromomethanesulfinyl group may enhance these interactions by increasing the compound’s reactivity and binding affinity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Tribromomethanesulfinyl)quinoline is unique due to the presence of the tribromomethanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .

Properties

CAS No.

648432-34-2

Molecular Formula

C10H6Br3NOS

Molecular Weight

427.94 g/mol

IUPAC Name

3-(tribromomethylsulfinyl)quinoline

InChI

InChI=1S/C10H6Br3NOS/c11-10(12,13)16(15)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H

InChI Key

JFJABNQVJZSLSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)C(Br)(Br)Br

Origin of Product

United States

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